molecular formula C14H18FNO4 B558667 Boc-L-4-Fluorophenylalanine CAS No. 41153-30-4

Boc-L-4-Fluorophenylalanine

Cat. No.: B558667
CAS No.: 41153-30-4
M. Wt: 283.29 g/mol
InChI Key: RCXSXRAUMLKRRL-NSHDSACASA-N
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Description

Boc-L-4-Fluorophenylalanine is a fluoroamino acid derivative of L-phenylalanine. It is characterized by the presence of a fluorine atom on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is a white crystalline solid that is stable at room temperature and soluble in ethanol and dimethylformamide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-4-Fluorophenylalanine typically involves the esterification of L-phenylalanine with 4-fluorobenzoic anhydride. The reaction uses the Boc protecting group to protect the amino group during the process. The final product is obtained through crystallization and purification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is produced in cGMP (current Good Manufacturing Practice) facilities to meet the standards required for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions: Boc-L-4-Fluorophenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

  • Building Block for Peptides : Boc-L-4-Fluorophenylalanine is widely used in the synthesis of complex organic molecules and peptides. Its unique properties allow for the incorporation of fluorinated amino acids into peptide sequences, which can enhance the biological activity and stability of the resulting compounds.

Biology

  • Protein Synthesis Studies : The compound is utilized to study protein synthesis and tRNA function by incorporating it into proteins. This helps researchers understand the role of specific amino acids in protein structure and function.

Medicine

  • Tumor-Specific Probes : this compound plays a crucial role in developing tumor-specific probes for positron emission tomography (PET) imaging studies in cancer research. Its incorporation into radiotracers allows for better visualization of tumor metabolism and localization.
  • Therapeutic Applications : The compound has potential applications as an enzyme inhibitor and therapeutic agent. Its fluorinated structure can improve the pharmacological properties of peptide-based drugs.

Industry

  • Pharmaceutical Development : It is used in synthesizing various amino acid derivatives and pharmaceuticals, particularly those targeting specific biological pathways.

Case Study 1: Cancer Imaging

A study highlighted the use of this compound in developing radiolabeled probes for PET imaging. The incorporation of this compound into radiotracers allowed for improved specificity in detecting tumors with high levels of L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells .

Case Study 2: Peptide Therapeutics

Research has shown that incorporating this compound into peptide sequences can enhance their stability against enzymatic degradation. This property is particularly valuable for therapeutic peptides used in treating chronic diseases .

Comparative Analysis Table

Property/AspectThis compoundL-Phenylalanine4-Fluorophenylalanine
FluorinationYesNoYes
Boc ProtectionYesNoNo
StabilityHighModerateModerate
Application in Drug DevelopmentYesLimitedLimited
Use in Imaging StudiesYesNoNo

Comparison with Similar Compounds

Uniqueness: Boc-L-4-Fluorophenylalanine is unique due to the presence of both the fluorine atom and the Boc protecting group. This combination enhances its stability and reactivity, making it a valuable compound for various research applications .

Biological Activity

Boc-L-4-Fluorophenylalanine (Boc-L-4-F-Phe) is a fluorinated derivative of L-phenylalanine, characterized by the presence of a fluorine atom on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound has garnered significant interest in biochemical research due to its unique properties and applications in various fields, including medicinal chemistry, protein synthesis, and cancer imaging.

Boc-L-4-F-Phe is synthesized through several methods, typically involving the esterification of L-phenylalanine with 4-fluorobenzoic anhydride, followed by protection of the amino group with the Boc group. The final product is purified through crystallization. The introduction of the fluorine atom modifies several physicochemical properties, enhancing its stability and reactivity.

PropertyValue
Molecular FormulaC₁₄H₁₈FNO₄
Molecular Weight273.30 g/mol
SolubilitySoluble in ethanol, DMF
AppearanceWhite crystalline solid

Boc-L-4-F-Phe influences various biological pathways primarily through its interaction with proteins involved in neurotransmitter synthesis, particularly catecholamines. The fluorine substitution alters the acidity, basicity, hydrophobicity, and overall conformation of the amino acid, which can enhance protein stability and affect enzymatic activity.

  • Protein Synthesis : Boc-L-4-F-Phe is utilized to study tRNA function and protein synthesis by incorporating it into peptides. Its incorporation can lead to enhanced stability and altered interactions within protein structures.
  • Enzymatic Activity : The compound has been shown to modulate the activity of enzymes such as tyrosine hydroxylase, which plays a critical role in catecholamine biosynthesis. This modulation affects neurotransmitter levels and can influence physiological responses.
  • Pharmacokinetics : The presence of fluorine enhances the bioavailability of Boc-L-4-F-Phe compared to its non-fluorinated counterparts, making it a valuable tool for drug development.

Case Studies

Several studies have highlighted the utility of Boc-L-4-F-Phe in cancer research and imaging:

  • Tumor Imaging : Boc-L-4-F-Phe has been employed as a precursor for developing tumor-specific probes for positron emission tomography (PET). Its ability to target L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancers, facilitates selective imaging of tumor tissues .
  • Fluorinated Peptides : Research indicates that peptides containing Boc-L-4-F-Phe exhibit improved resistance to proteolytic degradation, enhancing their potential as therapeutic agents .

Applications in Research

Boc-L-4-F-Phe serves multiple roles across various scientific domains:

  • Medicinal Chemistry : It is used in synthesizing novel peptide-based drugs and studying their interactions with biological targets.
  • Biochemistry : The compound aids in elucidating mechanisms of protein folding and stability.
  • Material Science : Recent studies suggest its application in enhancing the properties of perovskite solar cells through defect passivation .

Properties

IUPAC Name

(2S)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXSXRAUMLKRRL-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427310
Record name N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41153-30-4
Record name N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41153-30-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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